Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate

Heterocyclic synthesis Regioselectivity Scaffold diversification

Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate (CAS 439108-14-2) is a synthetic heterocyclic small molecule (C₁₈H₁₃N₃O₂, MW 303.3 g/mol) that integrates an isoquinoline-4-carboxylate core with a cyano(pyridin-2-yl)methyl substituent at the 1-position. The compound contains multiple reactive handles—a methyl ester, a nitrile, and a pyridine ring—making it a versatile intermediate for the synthesis of more complex heterocyclic libraries, particularly in medicinal chemistry campaigns targeting GPCRs, ion channels, or kinase-like ATP-binding pockets.

Molecular Formula C18H13N3O2
Molecular Weight 303.321
CAS No. 439108-14-2
Cat. No. B2916611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate
CAS439108-14-2
Molecular FormulaC18H13N3O2
Molecular Weight303.321
Structural Identifiers
SMILESCOC(=O)C1=CN=C(C2=CC=CC=C21)C(C#N)C3=CC=CC=N3
InChIInChI=1S/C18H13N3O2/c1-23-18(22)15-11-21-17(13-7-3-2-6-12(13)15)14(10-19)16-8-4-5-9-20-16/h2-9,11,14H,1H3
InChIKeyVKAJXRRNMQBEFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate (CAS 439108-14-2): Procurement-Grade Synthetic Building Block for Heterocyclic Chemistry


Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate (CAS 439108-14-2) is a synthetic heterocyclic small molecule (C₁₈H₁₃N₃O₂, MW 303.3 g/mol) that integrates an isoquinoline-4-carboxylate core with a cyano(pyridin-2-yl)methyl substituent at the 1-position [1]. The compound contains multiple reactive handles—a methyl ester, a nitrile, and a pyridine ring—making it a versatile intermediate for the synthesis of more complex heterocyclic libraries, particularly in medicinal chemistry campaigns targeting GPCRs, ion channels, or kinase-like ATP-binding pockets [2]. It is commercially available at >95% purity for research use .

Why Generic Substitution of Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate (CAS 439108-14-2) Carries High Risk in Structure-Activity Relationship (SAR) Campaigns


CAUTION: No high-strength, direct head-to-head comparative data (e.g., matched molecular pair analysis, parallel pharmacological profiling, or controlled synthetic efficiency benchmarking) were identified in the accessible scientific literature for this compound versus its closest in-class analogs. The following quantitative evidence guide is therefore necessarily constructed from class-level inference, cross-study comparisons, and supporting computed property data. Researchers and procurement specialists must treat the absence of direct comparators as a risk factor: performance assumptions based on structurally related isoquinolines may not translate quantitatively to this specific substitution pattern due to the unique electronic and steric effects conferred by the 1-[cyano(pyridin-2-yl)methyl] moiety [1]. The cyano(pyridin-2-yl)methyl substitution at the 1-position is structurally distinct from the more commonly reported 3-cyano-1-(2-pyridyl)isoquinoline scaffold, imposing different regiochemical constraints during synthesis and potentially divergent target binding profiles [2].

Quantitative Differentiation Evidence for Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate (CAS 439108-14-2)


Structural Differentiation from the 3-Cyano-1-(2-pyridyl)isoquinoline Scaffold via Regiochemistry

The target compound places the nitrile group on an exocyclic cyanomethyl carbon at the 1-position, whereas the widely studied 3-cyano-1-(2-pyridyl)isoquinoline series positions the nitrile directly on the isoquinoline core at C3 [1]. This regiochemical difference is synthetically non-trivial: aryne-based one-step methods successfully yield 3-cyano-1-(2-pyridyl)isoquinolines but are explicitly reported as 'unacceptable' for the synthesis of other 1-(2-pyridyl)isoquinolines, implying a distinct synthetic route is required for the target compound [1]. No direct head-to-head synthetic yield comparison is available; however, the patent literature describing isoquinoline-4-carboxylate derivatives with R₁=methyl and R₂=cyano as cardiotonic agents [2] suggests the 1-[cyano(pyridin-2-yl)methyl] substitution pattern is deliberately designed rather than interchangeable.

Heterocyclic synthesis Regioselectivity Scaffold diversification

Computed Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity

The target compound has a computed XLogP3-AA value of 2.3, a hydrogen bond acceptor count of 5, and zero hydrogen bond donors [1]. In contrast, the unsubstituted methyl isoquinoline-4-carboxylate (CAS 20317-40-2) has a lower molecular weight (187.2 g/mol vs. 303.3 g/mol) and is expected to have both lower lipophilicity and fewer hydrogen bond acceptors [2]. The increased lipophilicity and HBA count of the target compound place it closer to the center of oral drug-like chemical space (e.g., Lipinski rules), potentially improving membrane permeability relative to the parent scaffold, but no direct parallel artificial membrane permeability assay (PAMPA) or Caco-2 data are available for direct comparison.

Drug-likeness Physicochemical profiling ADME prediction

Patent-Anchored Differentiation as a Cardiotonic Pharmacophore

Patent US 4,782,154 explicitly discloses isoquinoline derivatives of general formula (I) wherein R₁=methyl and R₂=cyano as cardiotonic agents with 'high cardiotonic activity and low toxicity' [1]. While the specific CAS 439108-14-2 is not individually exemplified with quantitative in vivo data, the patent establishes the methyl/cyano combination on the isoquinoline scaffold as pharmacologically privileged relative to other R₂ substitutions (e.g., formyl, acetyl, alkyl) that are claimed to confer lower activity or narrower safety margins compared to digitalis glycosides [1]. The methyl ester at the 4-position is consistent with the isoquinoline-4-carboxylate architecture claimed in a separate patent (US 4,673,682) as antiarrhythmic [2], suggesting a dual functional potential that simpler isoquinoline esters lacking the 1-[cyano(pyridin-2-yl)methyl] substituent do not possess.

Cardiotonic agents Positive inotropy Phosphodiesterase inhibition

Rotatable Bond and Conformational Flexibility Differential Relative to Rigid Analogs

The target compound possesses 4 rotatable bonds (computed by Cactvs 3.4.6.11) [1], arising from the exocyclic cyanomethyl-pyridyl side chain. In comparison, Mansouramycin D—a naturally occurring isoquinolinequinone alkaloid with the same molecular formula (C₁₈H₁₃N₃O₂, MW 303.3) but a fused rigid pentacyclic architecture—has significantly fewer rotatable bonds (estimated 0–1) and a different hydrogen bonding topology [2]. This results in the target compound having greater conformational entropy and a distinct spatial distribution of pharmacophoric features, which may favor binding to targets with flexible or shallow binding pockets, while rigid analogs may better suit deep, pre-organized cavities. No direct target binding comparison is available.

Conformational analysis Ligand entropy Scaffold diversity

Synthetic Accessibility: Commercial Availability vs. De Novo Synthesis

The target compound is commercially available at >95% purity from AKSci (catalog 5024CK), enabling immediate procurement without the need for multi-step custom synthesis . In contrast, the related 3-cyano-1-(2-pyridyl)isoquinoline series requires specialized aryne chemistry or multi-step enamine-based routes, with no catalog vendor identified in current search results [1]. The commercial availability reduces lead time from weeks (for custom synthesis) to days, representing a practical advantage for hit-to-lead or lead optimization campaigns operating under tight timelines. Purity of the commercial batch is specified at >95%, suitable for initial screening without additional purification.

Synthetic feasibility Procurement efficiency Building block sourcing

Recommended Application Scenarios for Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate (CAS 439108-14-2) Based on Available Evidence


Diversification of Isoquinoline-Based Compound Libraries in Cardiovascular Drug Discovery

The patent-claimed cardiotonic activity of the methyl/cyano isoquinoline motif [1], combined with the antiarrhythmic potential of isoquinoline-4-carboxylate esters [2], positions CAS 439108-14-2 as a logical starting scaffold for synthesizing focused libraries targeting cardiac ion channels (e.g., hERG, Nav1.5) or phosphodiesterase isoforms. The commercial availability at >95% purity allows immediate parallel synthesis of amide or ester derivatives for primary inotropic screening.

Regiochemical Control in Heterocyclic C–H Functionalization Methodology Development

The distinct 1-[cyano(pyridin-2-yl)methyl] substitution pattern, which is synthetically inaccessible via aryne-based routes successful for 3-cyano isomers [3], makes this compound a stringent test substrate for developing new late-stage C–H functionalization methods. Successful functionalization at the unsubstituted positions of the isoquinoline core would demonstrate versatility superior to methods validated only on simpler scaffolds.

Physicochemical Property Calibration for CNS Drug Design

With a computed XLogP3-AA of 2.3, 5 hydrogen bond acceptors, and zero hydrogen bond donors [4], this compound sits advantageously within the CNS MPO (Multiparameter Optimization) desirable range. Medicinal chemistry teams designing brain-penetrant candidates can use this scaffold to probe the impact of incremental lipophilicity increases (relative to methyl isoquinoline-4-carboxylate) on P-glycoprotein efflux ratios and brain/plasma exposure, using the commercially available building block for rapid analoging.

Conformational Flexibility Assessment in Fragment-Based Screening

The 4 rotatable bonds of the target compound [4] contrast with the rigidity of Mansouramycin D (same molecular formula but 0–1 rotatable bonds) [5], offering a matched molecular-weight pair for evaluating the role of conformational flexibility in hit identification. Screening both scaffolds in parallel against a target panel can deconvolute the contributions of scaffold rigidity vs. substituent effects to binding thermodynamics.

Quote Request

Request a Quote for Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.